硒-82

描述

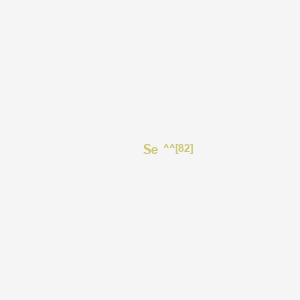

Selenium-82 (Se-82) is a stable isotope of selenium with a mass number of 82 . It has an atomic number of 34, which corresponds to the number of protons, and it has 48 neutrons . The isotopic mass of Selenium-82 is 81.916700 u . The nuclide mass, which is the calculated nuclear mass without electrons, is 81.8980489 u .

Molecular Structure Analysis

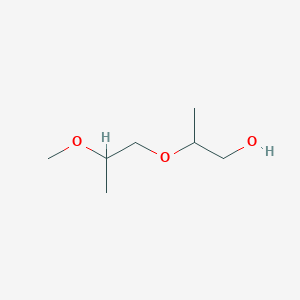

The molecular formula of Selenium-82 is Se . It has a monoisotopic mass of 81.916700 g/mol . The InChI representation of Selenium-82 is InChI=1S/Se/i1+3 . The canonical SMILES representation is [Se], and the isomeric SMILES representation is [82Se] .

Physical And Chemical Properties Analysis

Selenium-82 has a mass excess of -77.59345 MeV and a mass defect of 0.765267056 u per nucleus . The nuclear binding energy is 712.84167106 MeV per nucleus . The physical and chemical properties of selenium in general include a molecular weight of 81.916700 g/mol, hydrogen bond donor count of 0, hydrogen bond acceptor count of 0, and rotatable bond count of 0 .

科学研究应用

生物技术应用:硒-82在生物技术领域具有潜在应用,如生物修复和废水处理。研究表明,硒的微生物呼吸涉及可溶性和不溶性形式的硒作为终末电子受体。这个过程被称为硒生物矿化,在环境应用中起着关键作用,通过帮助从受污染水体中以可重复利用的形式去除和封存硒(Nancharaiah & Lens, 2015)。

营养硒状态和代谢:涉及硒-82的研究有助于了解生物体内硒的分布和代谢特征。它有助于研究硒在不同状态下的分布以及不同剂量对硒代谢的影响,这对于了解其营养和毒理方面至关重要(Suzuki et al., 1995)。

生物强化和植物修复:硒-82在研究农业中硒生物强化和硒污染环境的植物修复方面起着重要作用。从这些过程中获得的生物强化植物材料可以用作富硒绿肥或生产硒强化农产品的补充来源(Wu et al., 2015)。

医学和健康研究:硒-82在医学研究中的作用包括开发确定生物样本(如红细胞)中硒水平的方法。这有助于评估人体内的硒状态,对于了解其在各种健康状况中的作用至关重要(Tinggi et al., 2004)。

化学和生物研究:硒-82用于规范研究,以了解体内硒的代谢途径。这包括研究给药后硒的命运以及其与有机化合物的结合,这对于了解硒的生物功能至关重要(Suzuki & Ogra, 2002)。

安全和危害

Selenium can cause irritation to the eyes, skin, nose, and throat. It can also cause visual disturbance, headache, chills, fever, dyspnea (breathing difficulty), bronchitis, metallic taste, garlic breath, gastrointestinal disturbance, dermatitis, eye, and skin burns . In excessive doses, selenium is toxic .

未来方向

Relevant Papers

There are several relevant papers on Selenium-82 and selenium in general. One paper discusses the preparation and certification of natural and Selenium-82-labelled selenomethionine reference materials . Another paper presents a critical review of selenium analysis in natural water samples . Yet another paper discusses the immunomodulatory and anti-inflammatory properties of selenium-containing agents and their role in the regulation of defense mechanisms against COVID-19 .

属性

IUPAC Name |

selenium-82 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Se/i1+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGBHKTXTAQXES-AKLPVKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[82Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163529 | |

| Record name | Selenium, isotope of mass 82 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.916700 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Selenium-82 | |

CAS RN |

14687-58-2 | |

| Record name | Selenium, isotope of mass 82 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014687582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium, isotope of mass 82 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of ⁸²Se in geological dating?

A1: ⁸²Se undergoes double beta decay, a rare nuclear process, with a very long half-life. This property is valuable for geological dating techniques. Analysis of krypton (the decay product) and selenium in minerals like tellurobismuthite and umangite allows scientists to determine the age of these ores. []

Q2: How is ⁸²Se used in tracing metabolic pathways?

A2: Researchers synthesize specific molecules like selenomethionine, labeled with ⁸²Se and deuterium. These labeled compounds are used to track the metabolism and distribution of selenium-containing molecules within organisms. This provides valuable insights into selenium's role in biological systems. [, ]

Q3: Can you elaborate on the challenges and solutions for accurate analysis of selenomethionine in complex matrices?

A3: Accurately measuring selenomethionine in complex samples like food or environmental samples presents challenges due to the lack of SI-traceable primary standards and complex sample preparation methods that can introduce bias. To address this, the National Research Council Canada developed two selenomethionine reference materials: SENS-1, a high-purity powder of natural isotopic abundance, and SEES-1, a solution of ⁸²Se-labeled selenomethionine. SENS-1's purity, determined by quantitative nuclear magnetic resonance spectroscopy and validated with inductively-coupled plasma mass spectrometry and HPLC, established it as a primary standard for reverse isotope dilution analysis. This enabled accurate determination of selenomethionine concentration in SEES-1. []

Q4: How is ⁸²Se employed in studying selenium deficiency?

A4: Researchers use ⁸²Se-enriched selenite (⁸²Se(IV)) or ⁸²Se-labeled selenomethionine (⁸²SeMet) in animal models to investigate the impacts of selenium deficiency. By analyzing the speciation of essential trace elements in tissues like the brain using techniques like inductively coupled plasma mass spectrometry (ICPMS) coupled with high-performance liquid chromatography (HPLC), scientists can track how selenium deficiency affects the production and activity of selenoproteins. This helps in understanding the roles of different selenoproteins in maintaining cellular function and responding to oxidative stress. []

Q5: What is the role of ⁸²Se in the development of new facilities for rare isotope beams?

A5: ⁸²Se is identified as a potential primary beam for the Facility for Rare Isotope Beams (FRIB) at Michigan State University. This facility aims to accelerate ion beams to high energies, producing a wide range of rare isotopes for research in nuclear physics and astrophysics. ⁸²Se is of interest due to its ability to produce a variety of isotopes through fragmentation reactions. []

Q6: Are there analytical techniques specifically designed to differentiate selenium species?

A6: Yes, techniques like High-Performance Liquid Chromatography (HPLC) can be coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to separate and quantify different selenium species in samples. This method provides valuable insights into the bioavailability and biological roles of various selenium forms. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

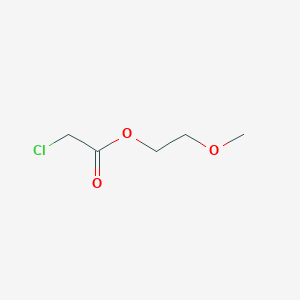

![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)